2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a pyrido[3,4-d]pyrimidin-4-one derivative with a benzyl group at position 7, a 4-fluorophenyl substituent at position 2, and an acetamide moiety linked to a 4-methylbenzyl group. Its molecular formula is C₃₀H₂₈FN₅O₂ (calculated molecular weight: 525.58 g/mol) based on structural analogs . The core pyrido[3,4-d]pyrimidin-4-one scaffold is notable for its fused bicyclic system, which is frequently explored in medicinal chemistry for kinase inhibition and other therapeutic applications. Substituents such as the 4-fluorophenyl and benzyl groups are hypothesized to enhance binding affinity and metabolic stability, while the acetamide side chain may influence solubility and target selectivity .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-21-7-9-22(10-8-21)17-32-28(36)20-35-29(24-11-13-25(31)14-12-24)33-27-19-34(16-15-26(27)30(35)37)18-23-5-3-2-4-6-23/h2-14H,15-20H2,1H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXUCQBSNPIUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidin core and subsequent functionalization. The synthetic route typically starts with the preparation of key intermediates, such as benzyl 4-fluorophenyl ketone . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
2.1.1. Pyrido[3,4-d]Pyrimidin-4-One vs. Thieno[3,2-d]Pyrimidin-4-One The target compound’s pyrido[3,4-d]pyrimidin-4-one core differs from sulfur-containing analogs like 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (), which features a thieno[3,2-d]pyrimidin-4-one scaffold. The sulfur atom in the thieno ring may alter electronic properties and binding interactions compared to the nitrogen-rich pyrido system .
2.1.2. Benzothieno[2,3-d]Pyrimidin-4-One Derivatives Compounds such as N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () incorporate a benzothieno[2,3-d]pyrimidin-4-one core.
Substituent Modifications
2.2.1. Acetamide Side Chain
The target compound’s N-[(4-methylphenyl)methyl]acetamide group distinguishes it from analogs like 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide (), which substitutes the methylbenzyl group with a methoxyphenyl moiety. The methoxy group may increase polarity and hydrogen-bonding capacity, whereas the methylbenzyl group could enhance lipophilicity .
Aromatic Ring Substitutions
- 4-Fluorophenyl vs. 3-Chloro-4-Fluorophenyl : The target’s 4-fluorophenyl group at position 2 contrasts with compounds like N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (), which incorporates halogens at multiple positions. Additional halogens may improve target engagement but increase molecular weight and steric hindrance .
- Benzyl vs. Difluorobenzyl : The benzyl group at position 7 in the target differs from the 2,4-difluorobenzyl substituent in ’s compound. Fluorination often enhances metabolic stability and bioavailability .
Biological Activity
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a member of the pyrido[3,4-d]pyrimidine class of compounds. Its unique structure and diverse substituents suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 496.6 g/mol . The structural features include:
- Pyrido[3,4-d]pyrimidine core : A bicyclic structure that contributes to its pharmacological properties.
- Benzyl and fluorophenyl substituents : These groups may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group is believed to enhance binding affinity through electronic effects that increase reactivity and selectivity compared to similar compounds.
Anticancer Activity
Research indicates that pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of Tyrosine Kinases : Certain derivatives have shown effectiveness against tyrosine kinases associated with cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro Studies : Various studies have reported moderate to high antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli .
Antiviral Effects
Emerging data suggest potential antiviral properties:
- Mechanism : Compounds with similar structures have been noted for their ability to interfere with viral replication processes .
Case Studies
Several case studies have explored the biological activity of related compounds within the pyrido[3,4-d]pyrimidine class:
-
Case Study 1 :
- Compound : A related pyrido[3,4-d]pyrimidine derivative.
- Findings : Demonstrated effective inhibition of cancer cell lines with an IC50 value in the low micromolar range.
-
Case Study 2 :
- Compound : Another derivative targeting bacterial infections.
- Findings : Showed significant antibacterial activity against multi-drug resistant strains.
Comparative Analysis Table
| Activity Type | Compound Example | IC50/EC50 Value | Target |
|---|---|---|---|
| Anticancer | Pyrido[3,4-d]pyrimidine derivative | Low µM | Tyrosine Kinase |
| Antimicrobial | Pyrido[3,4-d]pyrimidine derivative | 10 µg/mL | E. coli, S. aureus |
| Antiviral | Pyrido[3,4-d]pyrimidine derivative | Not specified | Viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
